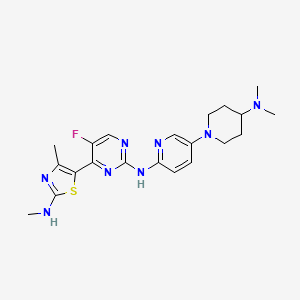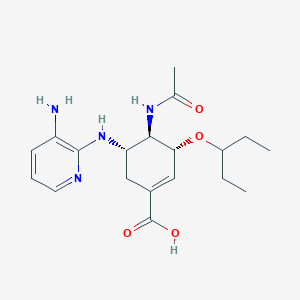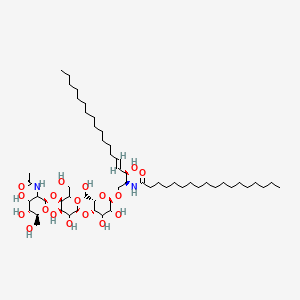
Ganglioside GM2, Asialo
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ganglioside GM2, Asialo is a glycosphingolipid that lacks the sialic acid residue present in ganglioside GM2. It is composed of three monosaccharide residues and a fatty acid of variable chain length . Gangliosides are essential components of cell membranes, particularly in the central nervous system, where they play crucial roles in cell signaling, cell-to-cell communication, and synaptic plasticity .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Ganglioside GM2, Asialo involves the removal of the sialic acid residue from ganglioside GM2. This can be achieved through enzymatic hydrolysis using specific sialidases or chemical methods involving acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources, such as bovine brain tissue. The process includes lipid extraction, chromatographic separation, and subsequent chemical or enzymatic modification to remove the sialic acid residue .
化学反応の分析
Types of Reactions: Ganglioside GM2, Asialo undergoes various chemical reactions, including:
Oxidation: Non-enzymatic oxidation can lead to the formation of other gangliosides and oxidized derivatives.
Hydrolysis: Enzymatic hydrolysis by β-hexosaminidase A in the presence of GM2 activator protein.
Common Reagents and Conditions:
Oxidation: Fenton reaction conditions using hydrogen peroxide and ferrous ions.
Hydrolysis: β-hexosaminidase A enzyme and GM2 activator protein under physiological conditions.
Major Products Formed:
科学的研究の応用
Ganglioside GM2, Asialo has diverse applications in scientific research:
Chemistry: Used as a model compound to study glycosphingolipid chemistry and interactions.
Biology: Investigated for its role in cell signaling, cell-to-cell communication, and synaptic plasticity.
Medicine: Studied for its involvement in neurodegenerative diseases and potential therapeutic applications.
Industry: Utilized in the development of ganglioside-based therapeutics and diagnostic tools.
作用機序
Ganglioside GM2, Asialo interacts with cell surface receptors, initiating signal transduction pathways that regulate various cellular processes. It plays a role in modulating immune responses, protecting cells from complement attack, and facilitating cell-to-cell communication . The compound’s effects are mediated through its interactions with specific receptors and the activation of downstream signaling pathways .
類似化合物との比較
Ganglioside GM1: Contains a sialic acid residue and is involved in neuroprotection and cell signaling.
Ganglioside GM2: Similar to Ganglioside GM2, Asialo but contains a sialic acid residue.
Ganglioside GD1a, GD1b, GT1b: Other gangliosides with varying numbers of sialic acid residues and distinct biological functions.
Uniqueness: this compound is unique due to the absence of the sialic acid residue, which alters its biological activity and interactions compared to other gangliosides. This structural difference makes it a valuable tool for studying the specific roles of sialic acid in glycosphingolipid function and its implications in health and disease .
特性
分子式 |
C56H104N2O18 |
|---|---|
分子量 |
1093.4 g/mol |
IUPAC名 |
N-[(E,2S,3R)-1-[(2R,5S,6S)-5-[(2S,4R,5R)-5-[(2R,5R,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide |
InChI |
InChI=1S/C56H104N2O18/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-44(64)58-39(40(63)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)37-71-55-50(69)48(67)53(42(35-60)73-55)76-56-51(70)49(68)52(43(36-61)74-56)75-54-45(57-38(3)62)47(66)46(65)41(34-59)72-54/h30,32,39-43,45-56,59-61,63,65-70H,4-29,31,33-37H2,1-3H3,(H,57,62)(H,58,64)/b32-30+/t39-,40+,41-,42-,43?,45?,46-,47?,48?,49+,50?,51?,52-,53+,54+,55+,56-/m0/s1 |
InChIキー |
FOCMISOLVPZNSV-ZURMXPEJSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C(C([C@@H]([C@@H](O1)CO)O[C@H]2C([C@H]([C@H](C(O2)CO)O[C@@H]3C(C([C@H]([C@@H](O3)CO)O)O)NC(=O)C)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


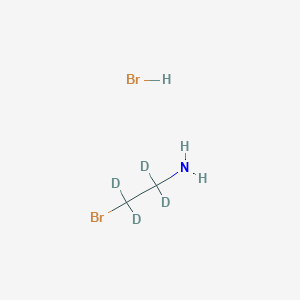
![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12402420.png)
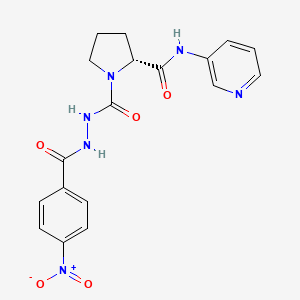
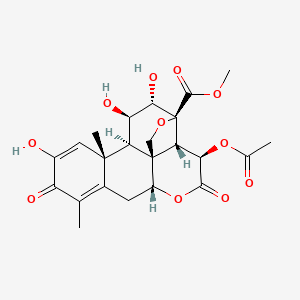
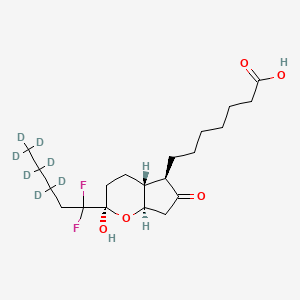

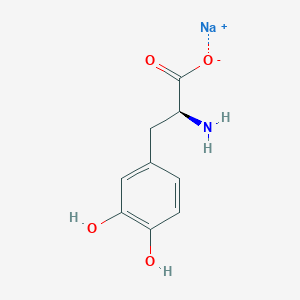

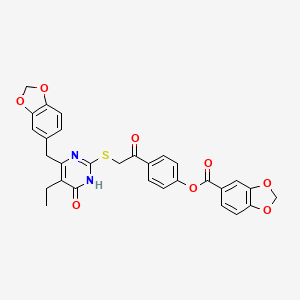
![2,5-dichloro-N-[2-[[(2S)-1-[[7-[[(2S,3R)-1-[[2-(1H-indol-3-ylmethyl)-3H-benzimidazol-5-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-7-oxoheptyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B12402483.png)
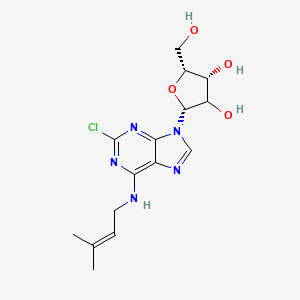
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12402496.png)
